molecular formula C12H17NO B2424805 N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide CAS No. 1797878-26-2

N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide

Cat. No.: B2424805
CAS No.: 1797878-26-2
M. Wt: 191.274
InChI Key: KCCHCBRHIBCQEP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide” consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 191.26948 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. The molecular weight is known to be 191.26948 .

Scientific Research Applications

Synthesis and Herbicidal Activities

N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide has been explored in the synthesis of novel formamide derivatives. For instance, Li Yuan-xiang (2011) designed and synthesized thirteen novel derivatives using 2-(2-nitrophenyl)acetonitrile as a starting material. However, preliminary bioassays indicated that these compounds showed no herbicidal activities at the tested concentration (Li Yuan-xiang, 2011).

Structural and Computational Studies

The structure and properties of various formamide derivatives, including this compound, have been extensively studied. Nycz et al. (2011) characterized several cathinones, which are structurally related, using techniques like FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction. They also performed computational studies using density functional theory (DFT) and TDDFT methods (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Molecular Structure Studies

The molecular structures of related compounds have been analyzed using X-ray crystallography and dynamic NMR spectroscopy. Salazar et al. (1993) investigated the molecular structures of N-(pyrazol-1-yl) formamide and N-(indazol-1-yl) formamide, providing insights into the configuration and rotation barriers of the amide bond in these compounds (Salazar et al., 1993).

Conformational Analysis in Peptides

Formamide and its derivatives have been used in the computational analysis of stable conformations in peptides. Walther (1987) conducted a study on the computation of stable conformations of formamide, its methyl derivatives, and amino acid amides, using a model developed for investigating peptides (Walther, 1987).

Solvatochromic Behavior Studies

The solvatochromic behavior of formamide derivatives has been researched in various solvent mixtures. Giusti, Marini, and Machado (2009) studied the molar transition energy polarity values of a compound in mixed solvent systems involving formamide and hydroxylic solvents. They analyzed the interactions responsible for synergism observed in some mixtures (Giusti, Marini, & Machado, 2009).

Future Directions

The future directions for the study of “N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile .

Properties

IUPAC Name

N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)8-12(2,3)13-9-14/h4-7,9H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCHCBRHIBCQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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